BRD5648

Description

Propriétés

IUPAC Name |

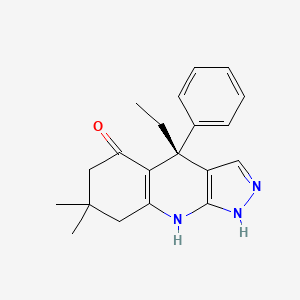

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLQXXBRWCYMA-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Inaction: A Technical Guide to the GSK3α Negative Control Agent BRD5648

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of kinase inhibitor discovery, the use of precise molecular tools is paramount to validate on-target effects and elucidate complex signaling pathways. BRD5648 has been established as a critical negative control agent for studies involving its active enantiomer, BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This technical guide provides an in-depth analysis of the "mechanism of inaction" of this compound, detailing its relationship to BRD0705 and its lack of effect on the GSK3α signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Role of GSK3α and the Need for a Negative Control

Glycogen Synthale Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. The two isoforms, GSK3α and GSK3β, are highly homologous, presenting a challenge for the development of paralog-selective inhibitors. The Wnt/β-catenin signaling pathway is a critical pathway regulated by GSK3. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of target gene transcription.

BRD0705 is a small molecule inhibitor that has been identified as a potent and selective inhibitor of GSK3α over GSK3β. To validate that the observed cellular effects of BRD0705 are due to its on-target inhibition of GSK3α, a stereoisomer that is structurally similar but biologically inactive is required. This compound is the (R)-enantiomer of BRD0705 and serves this purpose as a negative control. Its "mechanism of inaction" stems from its stereochemistry, which prevents it from effectively binding to the ATP-binding pocket of GSK3α, thus not inhibiting its kinase activity.

Data Presentation: Comparative Activity of BRD0705 and this compound

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activities of BRD0705 and the expected activity of its inactive enantiomer, this compound.

| Compound | Target | IC50 (nM) | Selectivity (GSK3β/GSK3α) | Reference |

| BRD0705 | GSK3α | 66 | 8-fold | |

| GSK3β | 515 | |||

| This compound | GSK3α | >10,000 (Inactive) | - | |

| GSK3β | >10,000 (Inactive) | - |

Note: The IC50 value for this compound is inferred from its documented lack of activity in functional assays.

Signaling Pathway Analysis

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the differential effects of BRD0705 and this compound.

Caption: Wnt/β-catenin signaling pathway and the differential effects of BRD0705 and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of BRD0705 and the inactivity of this compound.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK3α.

Materials:

-

Recombinant human GSK3α enzyme

-

GSK3 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

BRD0705 and this compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of BRD0705 and this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add 2.5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 2.5 µL of a 2x GSK3α enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The final ATP concentration should be at the Km for GSK3α.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic curve.

β-Catenin Stabilization Assay (Immunofluorescence)

This cell-based assay assesses the accumulation and nuclear translocation of β-catenin following GSK3α inhibition.

Materials:

-

Human cancer cell line (e.g., U937)

-

Cell culture medium and supplements

-

Glass coverslips or imaging-compatible plates

-

BRD0705 and this compound dissolved in DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD0705, this compound, or vehicle control (DMSO) for a specified time (e.g., 6 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear β-catenin signal intensity.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical kinase inhibitor screening and validation process, highlighting the roles of both the active compound and the negative control.

Caption: Experimental workflow for kinase inhibitor validation.

Conclusion

This compound serves as an indispensable tool for researchers studying GSK3α. Its stereochemical inability to inhibit GSK3α provides a robust negative control to ensure that the biological effects observed with its active enantiomer, BRD0705, are a direct consequence of on-target enzyme inhibition. The data and protocols presented in this guide offer a comprehensive resource for the design and interpretation of experiments aimed at elucidating the role of GSK3α in cellular signaling and disease. The rigorous use of such well-characterized chemical probes is essential for the advancement of drug discovery and development.

BRD5648: A Validated Negative Control for the Selective GSK3α Inhibitor BRD0705

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of kinase drug discovery, the validation of tool compounds is paramount to ensure that observed biological effects are unequivocally attributable to the modulation of the intended target. This principle is particularly critical when developing selective inhibitors for highly homologous kinase family members, such as Glycogen Synthase Kinase 3α (GSK3α) and GSK3β. BRD0705 has emerged as a potent and selective small molecule inhibitor of GSK3α.[1][2][3][4] To rigorously validate its on-target activity, a chemically matched inactive control compound, BRD5648, was developed. This technical guide provides a comprehensive overview of this compound and its use as a negative control for BRD0705, complete with quantitative data, detailed experimental protocols, and visual workflows to support robust experimental design and interpretation.

This compound is the inactive (R)-enantiomer of BRD0705.[1] Due to the stereospecific nature of the interaction between BRD0705 and the ATP-binding pocket of GSK3α, the inverted stereochemistry of this compound renders it unable to effectively bind and inhibit the kinase. This property makes this compound an ideal negative control, as it shares the same physicochemical properties as BRD0705 but lacks biological activity against GSK3α. The use of such a control is essential to distinguish between on-target pharmacological effects and potential off-target or compound-specific artifacts.

Core Concepts: The Role of a Negative Control

A negative control is a crucial component of any well-designed experiment. In the context of small molecule inhibitors, a proper negative control should ideally be a close structural analog of the active compound that is devoid of activity against the intended target. The use of a negative control like this compound allows researchers to:

-

Confirm On-Target Activity: By comparing the effects of BRD0705 to those of this compound, any observed biological outcome that is present with BRD0705 but absent with this compound can be confidently attributed to the inhibition of GSK3α.

-

Identify Off-Target Effects: If both BRD0705 and this compound produce a similar biological effect, it is likely due to an off-target interaction or a non-specific effect of the chemical scaffold.

-

Control for Compound-Specific Artifacts: Issues such as solubility, cell permeability, and chemical reactivity can be controlled for, ensuring that the observed effects are not due to these confounding factors.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of BRD0705 and its negative control, this compound.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| BRD0705 | GSK3α | 66[2][3] |

| GSK3β | 515[2][3] | |

| This compound | GSK3α | > 30,000 |

| GSK3β | > 30,000 |

Table 2: Kinome Scan Selectivity Data (% Inhibition at 10 µM)

| Compound | Target Kinase | % Inhibition |

| BRD0705 | GSK3α | 99 |

| GSK3β | 85 | |

| CDK2 | < 50 | |

| CDK3 | < 50 | |

| CDK5 | < 50 | |

| This compound | GSK3α | < 10 |

| GSK3β | < 10 | |

| Most other kinases | Minimal Inhibition |

Note: The kinome scan was performed against a panel of 311 kinases. Data for this compound generally shows a lack of significant inhibition across the kinome, confirming its inactive nature.

Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the specific points of intervention for BRD0705 and the lack thereof for this compound.

Caption: Wnt signaling pathway and the inhibitory action of BRD0705.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate this compound as a negative control for BRD0705.

In Vitro Kinase Inhibition Assay

This protocol details the measurement of the half-maximal inhibitory concentration (IC50) of the compounds against purified GSK3α and GSK3β.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

GSK3 substrate (e.g., a synthetic peptide such as GS-2)

-

BRD0705 and this compound stock solutions (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of BRD0705 and this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In a 384-well plate, add 50 nL of each compound dilution. For control wells, add 50 nL of DMSO.

-

Prepare a kinase/substrate solution by diluting recombinant GSK3α or GSK3β and the GS-2 peptide substrate in kinase buffer to the desired concentrations.

-

Add 5 µL of the kinase/substrate solution to each well of the 384-well plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

-

Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the respective kinase.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Western Blot for Phospho-GSK3α/β and β-catenin

This protocol describes the assessment of on-target GSK3α inhibition in a cellular context by measuring changes in the phosphorylation of GSK3α/β and the stabilization of β-catenin.

Materials:

-

AML cell lines (e.g., U937, MOLM13)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

BRD0705 and this compound stock solutions (in DMSO)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3α/β (Tyr216/279)

-

Rabbit anti-GSK3α/β

-

Mouse anti-β-catenin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate.

-

Treat the cells with various concentrations of BRD0705 or this compound (e.g., 0.1, 1, 10, 20, 40 µM) for a specified time (e.g., 2, 4, 8, or 24 hours).[2] Include a DMSO vehicle control.

-

After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA Protein Assay Kit.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for validating this compound as a negative control.

Caption: Experimental workflow for validating this compound.

References

- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Biological Activity of BRD5648 and BRD0705

An In-depth Guide to the Stereochemistry of BRD5648 and BRD0705

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of this compound and BRD0705, two closely related compounds with significant implications for kinase inhibitor research. A thorough understanding of their three-dimensional structures is paramount, as it dictates their biological activity and selectivity. This document outlines their relationship as enantiomers, presents quantitative data on their differential effects on target kinases, and provides detailed experimental protocols for their synthesis, separation, and biological evaluation.

Introduction: A Tale of Two Enantiomers

This compound and BRD0705 are enantiomers, meaning they are non-superimposable mirror images of each other. While sharing the same chemical formula and connectivity, their distinct spatial arrangements result in profoundly different biological activities. BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), a key enzyme implicated in a variety of cellular processes and diseases, including acute myeloid leukemia (AML). In stark contrast, its enantiomer, this compound, is biologically inactive.[1] This stark difference underscores the critical importance of stereochemistry in drug design and development.

The core chemical scaffold of these compounds is a pyrazolo-tetrahydroquinolinone. The stereocenter at the quaternary carbon of the tetrahydroquinolinone ring is the source of their enantiomeric nature. The specific spatial orientation of the substituents around this chiral center dictates the molecule's ability to bind to the ATP-binding pocket of GSK3α.

Quantitative Biological Data

The differential activity of BRD0705 and its inactive enantiomer, this compound, has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| BRD0705 | GSK3α | 66 |

| GSK3β | 515 | |

| This compound | GSK3α | > 10,000 |

| GSK3β | > 10,000 |

Data sourced from Wagner et al., Science Translational Medicine, 2018.[1]

Table 2: Kinome Scan Selectivity

| Compound | Concentration | Number of Kinases Tested | Kinases Inhibited > 90% |

| BRD0705 | 10 µM | 311 | GSK3α |

Data sourced from Wagner et al., Science Translational Medicine, 2018.[1]

Experimental Protocols

Chemical Synthesis and Chiral Separation

The synthesis of the pyrazolo-tetrahydroquinolinone core and the subsequent separation of the enantiomers are crucial steps in obtaining pure BRD0705 and this compound.

Synthesis of the Racemic Pyrazolo-tetrahydroquinolinone Core:

A detailed, step-by-step protocol for the synthesis of the racemic precursor is outlined in the supplementary materials of Wagner et al., Science Translational Medicine, 2018.

Chiral Separation of Enantiomers:

The resolution of the racemic mixture into individual enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically employed for the separation of pyrazolo-tetrahydroquinolinone enantiomers.

-

Mobile Phase: A mixture of heptane and ethanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength of 254 nm is used to monitor the elution of the enantiomers.

-

Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is evaporated to yield the pure enantiomers.

Biochemical Assays

Mobility Shift Microfluidics Assay for IC50 Determination:

This assay is used to determine the potency of the inhibitors against their target kinases.

-

Principle: The assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. Inhibitors will reduce the amount of phosphorylated product.

-

Reagents:

-

Purified recombinant GSK3α or GSK3β enzyme.

-

Fluorescently labeled peptide substrate (e.g., FITC-A-A-E-E-L-D-S-R-A-G-S-P-Q-L).

-

ATP.

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Test compounds (BRD0705 and this compound) at various concentrations.

-

-

Procedure:

-

The kinase, substrate, and inhibitor are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The reaction is stopped, and the sample is injected into a microfluidic chip.

-

The phosphorylated and unphosphorylated peptides are separated by electrophoresis and detected by fluorescence.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Assays

Western Blot for β-Catenin Stabilization:

GSK3β is a key component of the β-catenin destruction complex. Inhibition of GSK3β leads to the stabilization and accumulation of β-catenin. This assay is used to assess the cellular selectivity of the inhibitors.

-

Cell Line: A suitable human cell line, such as HEK293T, is used.

-

Treatment: Cells are treated with various concentrations of BRD0705, this compound, or a positive control (a known pan-GSK3 inhibitor) for a specified time.

-

Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate. An increase in the β-catenin band intensity indicates stabilization. As expected, BRD0705, being GSK3α selective, does not induce β-catenin stabilization, while a pan-GSK3 inhibitor would. This compound shows no effect.[1]

Visualizations

Signaling Pathway of GSK3α Inhibition by BRD0705

Caption: Inhibition of active GSK3α by BRD0705 prevents the phosphorylation of downstream substrates, leading to a specific cellular response.

Experimental Workflow for Stereoisomer Activity Comparison

Caption: Workflow illustrating the synthesis, separation, and differential biological evaluation of BRD0705 and this compound.

Conclusion

The case of BRD0705 and this compound provides a compelling example of the profound impact of stereochemistry on the biological activity of small molecules. BRD0705's selective inhibition of GSK3α, contrasted with the inert nature of its enantiomer this compound, highlights the precise three-dimensional interactions required for potent and selective enzyme inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of kinase drug discovery, emphasizing the necessity of careful stereochemical control and analysis in the development of novel therapeutics.

References

BRD5648: A Technical Guide to its Chemical Properties, Structure, and Application as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5648 is a crucial chemical tool for researchers investigating the roles of Glycogen Synthase Kinase 3 (GSK3). Specifically, this compound is the inactive (R)-enantiomer of BRD0705, a potent and selective inhibitor of GSK3α.[1] Due to its stereochemical relationship with BRD0705, this compound serves as an ideal negative control in experiments, allowing researchers to confirm that the observed biological effects of BRD0705 are due to on-target GSK3α inhibition and not off-target effects or general compound properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental use of this compound.

Chemical Properties and Structure

This compound is a pyrazolo-tetrahydroquinolinone derivative. Its core structure is shared with its active enantiomer, BRD0705. The key difference lies in the stereochemistry at the quaternary center, which renders this compound "relatively inactive" against GSK3 enzymes.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃O | Vendor Data |

| Molecular Weight | 321.42 g/mol | Vendor Data |

| Synonyms | (R)-BRD0705 | [1] |

| Appearance | Solid | Vendor Data |

| Solubility | Soluble in DMSO | Vendor Data |

| Purity | Typically >98% | Vendor Data |

Table 2: Comparative Biological Activity of BRD0705 and this compound

| Compound | Target | IC₅₀ | Kd | Selectivity | Reference |

| BRD0705 | GSK3α | 66 nM | 4.8 µM | 8-fold vs GSK3β | [1] |

| GSK3β | 515 nM | - | [1] | ||

| This compound | GSK3α/β | Relatively Inactive | Not Reported | - | [1] |

Synthesis

The synthesis of this compound, as the enantiomer of BRD0705, follows a multi-step reaction sequence to construct the pyrazolo-tetrahydroquinolinone scaffold. The general synthetic route is described in the supplementary materials of Wagner et al., 2018.

Experimental Protocol: General Synthesis of Pyrazolo-tetrahydroquinolinone Scaffold

-

Step 1: Three-Component Reaction: An efficient three-component, two-step reaction sequence is utilized to generate the core scaffold.[1] This typically involves the reaction of a hydrazine, a β-ketoester, and an aromatic aldehyde.

-

Step 2: Chiral Separation: The racemic mixture of the final product is subjected to chiral separation using supercritical fluid chromatography (SFC) to isolate the individual (R) and (S) enantiomers. This compound is the (R)-enantiomer.

Note: For a detailed, step-by-step protocol, please refer to the supplementary information of Wagner FF, et al. Sci Transl Med. 2018.

Mechanism of Action and Use as a Negative Control

BRD0705 was designed to selectively inhibit GSK3α by exploiting an aspartate-glutamate "switch" in the kinase hinge-binding domain.[1] The specific three-dimensional conformation of the (S)-enantiomer (BRD0705) allows it to bind effectively to the ATP-binding pocket of GSK3α. In contrast, the inverted stereochemistry of this compound prevents this effective binding, leading to its lack of inhibitory activity.[1]

This property makes this compound an essential tool for validating the on-target effects of BRD0705. In cellular assays, this compound is used in parallel with BRD0705. Any biological effect observed with BRD0705 but not with this compound can be confidently attributed to the inhibition of GSK3α. For example, this compound does not induce changes in enzyme phosphorylation or total β-catenin protein stabilization, confirming the on-target activity of BRD0705.[1]

Experimental Methodologies

The primary assay used to determine the inhibitory activity of BRD0705 and the inactivity of this compound is the Mobility Shift Microfluidics Assay.

Experimental Protocol: Mobility Shift Microfluidics Assay

This assay measures the enzymatic activity of GSK3α/β by detecting the phosphorylation of a peptide substrate.

-

Reagents:

-

Purified recombinant human GSK3α or GSK3β enzyme.

-

Fluorescently labeled peptide substrate (e.g., Peptide 15 from Caliper Life Sciences).

-

ATP.

-

Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35).

-

Test compounds (BRD0705, this compound) dissolved in DMSO.

-

-

Procedure:

-

The GSK3 enzyme is incubated with the test compound (at various concentrations) in a 384-well plate.

-

The enzymatic reaction is initiated by the addition of a mixture of the peptide substrate and ATP. A typical ATP concentration is at or just below the Km for the enzyme to effectively study competitive inhibitors.[1]

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the plate is read on a microfluidics-based instrument (e.g., Caliper EZ Reader).

-

-

Data Analysis:

-

The instrument separates the phosphorylated and unphosphorylated peptide based on their different electrophoretic mobility.

-

The ratio of phosphorylated to unphosphorylated peptide is used to calculate the percent inhibition for each compound concentration.

-

IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of this compound in the context of GSK3α signaling and its use in experimental design.

Caption: Role of BRD0705 and this compound in GSK3α signaling.

Caption: Experimental workflow using this compound as a negative control.

Conclusion

This compound is an indispensable chemical probe for accurately dissecting the cellular functions of GSK3α. Its structural and chemical similarity to the potent inhibitor BRD0705, combined with its specific inactivity, provides a robust method for validating that the biological outcomes observed with BRD0705 are a direct consequence of GSK3α inhibition. For researchers in academic and industrial drug discovery, the proper use of this compound as a negative control is critical for the rigorous validation of experimental findings and for making confident decisions in the progression of drug development programs targeting GSK3.

References

The Critical Role of Inactive Enantiomers as Controls in Kinase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase research and drug discovery, the pursuit of potent and selective inhibitors is paramount. Kinases, due to their central role in cellular signaling, are a major class of drug targets. However, the journey to validate a novel kinase inhibitor is fraught with potential for misinterpretation of data, arising from off-target effects or non-specific compound activities. A crucial, yet sometimes overlooked, aspect of rigorous kinase inhibitor validation is the use of appropriate negative controls. Among the most powerful of these are inactive enantiomers. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation when employing inactive enantiomers as controls in kinase research.

The Principle of Chirality in Kinase Inhibition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the pair of mirror-image isomers, can exhibit profoundly different biological activities.[1][2] This is because biological targets, such as the ATP-binding pocket of a kinase, are themselves chiral environments. Consequently, one enantiomer (the eutomer) may bind with high affinity and inhibit the kinase, while its counterpart (the distomer) is sterically hindered from binding and remains inactive.[3]

The use of a racemic mixture, containing equal amounts of both enantiomers, can mask the true potency of the active form and introduce confounding off-target effects from the inactive or less active enantiomer. Therefore, the synthesis and separate testing of individual enantiomers are critical for a precise understanding of a compound's activity and selectivity.

The Inactive Enantiomer as the Ultimate Negative Control

An ideal negative control in a kinase assay should possess identical physicochemical properties to the active compound but lack its specific biological activity. The inactive enantiomer fulfills this role almost perfectly. By using the inactive enantiomer as a control, researchers can effectively differentiate between the specific, on-target effects of the active enantiomer and any non-specific effects of the chemical scaffold itself.

Key advantages of using an inactive enantiomer as a control:

-

Identical Physicochemical Properties: Enantiomers share the same molecular weight, pKa, solubility, and other physical characteristics, ensuring that any observed differences in biological activity are due to stereospecific interactions with the target.

-

Discrimination of On-Target vs. Off-Target Effects: If the active enantiomer shows a potent effect while the inactive enantiomer is inert at the same concentration, it provides strong evidence that the observed activity is due to specific binding to the target kinase.

-

Identification of Artifacts: In cell-based assays, non-specific effects such as cytotoxicity, membrane disruption, or aggregation can lead to false-positive results. An inactive enantiomer that does not produce the same phenotype as the active compound helps to rule out these artifacts.

Data Presentation: Quantitative Comparison of Enantiomeric Activity

Clear and concise presentation of quantitative data is essential for comparing the activity of enantiomers. The following tables summarize the inhibitory activity (IC50 values) of enantiomeric pairs against their target kinases and off-target kinases, demonstrating the importance of stereochemistry in achieving potency and selectivity.

| Kinase Inhibitor | Enantiomer | Target Kinase | IC50 (nM) | Reference |

| TrkA Inhibitor | R-ethyl substituted 12 | TrkA | - | [3] |

| S-isomer (13) | TrkA | - | [3] | |

| TrkA Inhibitor | S-isomer (18) | TrkA (cell-based) | Significantly lower than R-isomer | [3] |

| R-isomer (17) | TrkA (cell-based) | - | [3] | |

| Lck Inhibitor | 7a | Lck | 23.0 | [2] |

| 7c (diastereomer) | Lck | >10-fold diminished selectivity | [2] | |

| ERK2 Inhibitor | FR148083 | MEK | 4 | [3] |

| ERK2 | 80 | [3] |

| Kinase Inhibitor | Enantiomer | Off-Target Kinase | Selectivity vs. Target | Reference |

| TrkA Inhibitor | R-ethyl substituted 12 | VEGFR2 | 1300-fold selective for TrkA | [3] |

| S-isomer (13) | VEGFR2 | 10-fold selective for TrkA | [3] |

Experimental Protocols

Rigorous experimental design and execution are critical for obtaining reliable data. The following are detailed methodologies for key experiments in kinase research that incorporate the use of inactive enantiomer controls.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method to determine the IC50 values of a kinase inhibitor and its inactive enantiomer.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Active and inactive enantiomers of the test compound (dissolved in DMSO)

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the active and inactive enantiomers in DMSO. A typical starting concentration is 100 µM.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound or DMSO (vehicle control)

-

Kinase-specific peptide substrate

-

Purified kinase

-

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-³³P]ATP.

-

Detection: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Signaling Assay (Western Blotting)

This protocol assesses the ability of a kinase inhibitor and its inactive enantiomer to block a specific signaling pathway in a cellular context.

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and supplements

-

Ligand/stimulant to activate the signaling pathway (if required)

-

Active and inactive enantiomers of the test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (phospho-specific for the downstream substrate and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the active enantiomer, inactive enantiomer, or DMSO for a predetermined time.

-

Pathway Activation: If necessary, stimulate the cells with the appropriate ligand for a short period to activate the target kinase pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated downstream substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to ensure equal loading.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Compare the inhibition of phosphorylation at different concentrations of the active and inactive enantiomers.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

Signaling Pathways

Caption: TrkA signaling pathway and points of inhibition.

Caption: VEGFR2 signaling pathway in angiogenesis.

Experimental Workflows

Caption: Workflow for validating kinase inhibitors.

Conclusion

The use of inactive enantiomers as negative controls is a cornerstone of rigorous kinase inhibitor research. It provides an unparalleled level of confidence in the specificity of a compound's action, enabling researchers to definitively link the observed biological effects to the inhibition of the target kinase. By adhering to the principles and protocols outlined in this guide, scientists and drug developers can generate more robust and reliable data, ultimately accelerating the discovery and development of novel kinase-targeted therapies. The seemingly simple step of separating and testing enantiomers independently is a critical investment that pays significant dividends in the quality and interpretability of research findings.

References

In-Depth Technical Guide: The Role of BRD5648 and its Active Enantiomer BRD0705 in Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Research into novel therapeutic strategies has identified Glycogen Synthase Kinase 3α (GSK3α) as a promising target. This technical guide provides a comprehensive overview of the selective GSK3α inhibitor, BRD0705, and its inactive enantiomer, BRD5648, which serves as a crucial negative control in experimental settings. We delve into the mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for AML research, and visualize the relevant signaling pathways. This document is intended to equip researchers with the necessary information to investigate and potentially translate the therapeutic targeting of GSK3α in AML.

Introduction to BRD0705 and this compound

BRD0705 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2] It was developed to overcome the limitations of dual GSK3α/β inhibitors, which can lead to off-target effects and toxicities associated with the stabilization of β-catenin.[1][3] BRD0705 exhibits an 8-fold selectivity for GSK3α over its paralog, GSK3β.[2][3]

This compound is the inactive (R)-enantiomer of BRD0705. In experimental research, this compound is used as a negative control to ensure that the observed biological effects are specifically due to the inhibition of GSK3α by BRD0705 and not due to off-target or non-specific interactions of the chemical scaffold.[1]

Mechanism of Action in Acute Myeloid Leukemia

The therapeutic potential of BRD0705 in AML stems from its ability to selectively inhibit GSK3α, which plays a crucial role in the differentiation and proliferation of myeloid progenitor cells. The key aspects of its mechanism of action include:

-

Induction of Myeloid Differentiation: Inhibition of GSK3α by BRD0705 has been shown to induce the differentiation of AML cells.[1][4] This is a significant therapeutic advantage as it forces the leukemic blasts to mature into non-proliferating myeloid cells.

-

Impairment of Colony Formation: BRD0705 effectively impairs the colony-forming ability of AML cell lines and primary patient samples, indicating its potential to reduce the self-renewal capacity of leukemic stem and progenitor cells.[1][3]

-

Reduction of Stemness Programs: Treatment with BRD0705 leads to the downregulation of transcriptional programs associated with stemness in AML cells.[1][4]

-

Avoidance of β-Catenin Stabilization: A critical feature of BRD0705 is its ability to inhibit GSK3α without causing the stabilization of β-catenin.[1][3] Dual inhibition of GSK3α and GSK3β often leads to the accumulation of β-catenin, which is associated with oncogenic signaling in various cancers. The selective nature of BRD0705 mitigates this potential for adverse effects.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of BRD0705.

Table 1: Biochemical Potency of BRD0705

| Target | Assay Type | IC50 | Reference |

| GSK3α | Biochemical Kinase Assay | 66 nM | [2][3] |

| GSK3β | Biochemical Kinase Assay | 515 nM | [2][3] |

Table 2: Cellular Activity of BRD0705 in AML Cell Lines

| Cell Line | Assay Type | Endpoint | Result | Reference |

| U937 | Western Blot | p-GSK3α (Tyr279) | Time and concentration-dependent decrease | [3][5] |

| U937 | Western Blot | p-GSK3β (Tyr216) | No significant change | [3][5] |

| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Colony Number | Concentration-dependent impairment | [3][5] |

| Primary AML Samples | Colony Formation | Colony Number | Impairment of colony formation | [1] |

| Normal Human CD34+ Cells | Colony Formation | Colony Number | No effect on normal hematopoietic cell growth | [1] |

Table 3: In Vivo Efficacy of BRD0705

| AML Model | Treatment | Outcome | Reference |

| AML Mouse Models | 30 mg/kg BRD0705 (oral gavage, twice daily) | Impaired leukemia initiation and prolonged survival | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of BRD0705 and this compound in AML research.

AML Cell Culture

-

Cell Lines: Human AML cell lines such as HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11 are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For TF-1 cells, the medium should also be supplemented with 2 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of GSK3α/β and levels of β-catenin.

-

Cell Lysis: Treat AML cells with the desired concentrations of BRD0705, this compound, or a vehicle control (e.g., DMSO) for the specified time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-p-GSK3α/β (Tyr279/216)

-

Rabbit anti-GSK3α/β

-

Rabbit anti-β-catenin

-

Mouse anti-Vinculin or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Differentiation Assay (May-Grunwald Giemsa Staining)

This method is used to morphologically assess the differentiation of AML cells.

-

Cell Preparation: Treat AML cells with BRD0705 or controls for 6 days.

-

Cytospin: Prepare cytospin slides by centrifuging the cell suspension onto glass slides.

-

Fixation: Air-dry the slides and fix them in absolute methanol for 10-15 minutes.

-

Staining:

-

Immerse the slides in May-Grünwald solution for 5-10 minutes.

-

Transfer the slides to a diluted Giemsa solution (1:10 in phosphate buffer, pH 6.8) for 15-20 minutes.

-

-

Washing and Mounting: Rinse the slides with distilled water, air-dry, and mount with a coverslip.

-

Microscopy: Examine the slides under a light microscope to assess cellular morphology, such as nuclear-to-cytoplasmic ratio, nuclear condensation, and the presence of granules.

Flow Cytometry for Differentiation Markers

This protocol is for quantifying the expression of myeloid differentiation markers, such as CD11b.

-

Cell Treatment: Treat AML cells with BRD0705 or controls for the desired duration.

-

Cell Staining:

-

Harvest approximately 1x10^6 cells per sample.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a fluorescently-conjugated anti-CD11b antibody (or other relevant markers like CD14, CD15) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the percentage of cells positive for the differentiation marker.

Colony Formation Assay

This assay assesses the self-renewal and proliferative capacity of AML progenitor cells.

-

Cell Preparation: Prepare a single-cell suspension of AML cells.

-

Plating: Mix the cells with methylcellulose-based medium (e.g., MethoCult™ H4230) at a low density (e.g., 500-1000 cells/mL).

-

Treatment: Add various concentrations of BRD0705, this compound, or vehicle control to the methylcellulose medium before plating.

-

Incubation: Plate the cell/methylcellulose mixture into 35 mm dishes and incubate in a humidified incubator at 37°C with 5% CO2 for 10-14 days.

-

Colony Counting: Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.

Signaling Pathways and Experimental Workflows

GSK3α Signaling in AML and the Impact of BRD0705

The following diagram illustrates the central role of GSK3α in AML and how its selective inhibition by BRD0705 promotes differentiation without activating the oncogenic β-catenin pathway.

Experimental Workflow for Evaluating BRD0705 in AML

The following diagram outlines a typical experimental workflow for characterizing the effects of BRD0705 in AML research.

Conclusion

The selective GSK3α inhibitor BRD0705 represents a promising therapeutic strategy for Acute Myeloid Leukemia. Its ability to induce differentiation and impair the clonogenic potential of AML cells without the detrimental effects associated with β-catenin stabilization highlights the importance of paralog-selective kinase inhibition. The inactive enantiomer, this compound, is an indispensable tool for validating the on-target effects of BRD0705. This technical guide provides a foundational resource for researchers to further explore and build upon the preclinical findings, with the ultimate goal of translating GSK3α inhibition into a viable clinical therapy for AML patients.

References

Technical Guide to the Application of BRD5648 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5648 is a critical tool in the study of Glycogen Synthase Kinase 3α (GSK3α), serving as the inactive (R)-enantiomer of the potent and selective GSK3α inhibitor, BRD0705. In experimental settings, this compound is employed as a negative control to ensure that the observed biological effects of BRD0705 are a direct result of its on-target activity against GSK3α. This technical guide provides a comprehensive overview of the preliminary studies involving this compound, with a focus on its use in the context of acute myeloid leukemia (AML) research. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their own investigations.

Core Principles and Mechanism of Action

BRD0705 is a paralog-selective inhibitor of GSK3α, an enzyme implicated in the pathology of various diseases, including AML. This compound, as the stereoisomer of BRD0705, lacks significant inhibitory activity against GSK3α and its isoform, GSK3β. This inactivity is crucial for its function as a negative control. By comparing the cellular or in vivo effects of BRD0705 to those of this compound, researchers can confidently attribute any observed activity of BRD0705 to the specific inhibition of GSK3α, thereby ruling out off-target effects or artifacts related to the chemical scaffold. Preliminary studies have demonstrated that this compound does not induce changes in enzyme phosphorylation or the stabilization of total β-catenin protein, key downstream events in the GSK3 signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies involving BRD0705 and its inactive control, this compound. This data is essential for designing and interpreting experiments aimed at investigating the role of GSK3α.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (over GSK3β) |

| BRD0705 | GSK3α | 66 | 4.8 | 8-fold |

| GSK3β | 515 | - | - | |

| This compound | GSK3α | Inactive | - | - |

| GSK3β | Inactive | - | - |

Data sourced from MedChemExpress and TargetMol product information.[1][2]

Table 2: Kinome-Wide Selectivity of BRD0705

| Kinase Family | Representative Kinase | IC50 (µM) | Fold Selectivity (vs. GSK3α) |

| CDK | CDK2 | 6.87 | 87-fold |

| CDK3 | 9.74 | 123-fold | |

| CDK5 | 9.20 | 116-fold |

This table highlights the excellent selectivity of BRD0705 against a panel of 311 kinases. Data sourced from MedChemExpress.[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a negative control are provided below. These protocols are based on the studies that established the activity of BRD0705.

Western Blot Analysis for Target Engagement

This protocol is designed to assess the phosphorylation status of GSK3α and downstream targets in response to treatment with BRD0705, using this compound as a negative control.

1. Cell Culture and Treatment:

-

Culture AML cell lines (e.g., U937) in appropriate media and conditions.

-

Seed cells and allow them to adhere or reach a desired confluency.

-

Treat cells with varying concentrations of BRD0705 (e.g., 10-40 µM) and a corresponding high concentration of this compound (e.g., 40 µM) for specified time points (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3α/β, p-Glycogen Synthase (Ser641), total Glycogen Synthase, and β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

Colony Formation Assay in AML Cell Lines

This assay evaluates the effect of GSK3α inhibition on the clonogenic potential of AML cells.

1. Cell Seeding:

-

Prepare a single-cell suspension of AML cells (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4).

-

Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate containing complete medium.

2. Treatment:

-

Add various concentrations of BRD0705 and a high concentration of this compound to the respective wells. Include a vehicle control.

3. Incubation:

-

Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until visible colonies are formed.

-

Monitor the cells and change the medium as needed.

4. Staining and Quantification:

-

After the incubation period, aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Visualizations

GSK3α Signaling Pathway in AML

The following diagram illustrates the central role of GSK3α in AML cell signaling and the mechanism of action of BRD0705.

Caption: GSK3α signaling in AML and points of intervention.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments to validate the on-target effects of a kinase inhibitor using an inactive control.

Caption: Workflow for validating on-target inhibitor effects.

References

Methodological & Application

Application Notes and Protocols for BRD5648 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5648 is the inactive (R)-enantiomer of the potent and paralog-selective GSK3α inhibitor, BRD0705. In cell culture experiments, this compound serves as an essential negative control to demonstrate the on-target effects of BRD0705. As this compound is structurally almost identical to BRD0705 but lacks its inhibitory activity against GSK3α, it allows researchers to distinguish specific biological outcomes of GSK3α inhibition from off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, particularly in the context of acute myeloid leukemia (AML) research.

Mechanism of Action

BRD0705 is a potent inhibitor of Glycogen Synthase Kinase 3α (GSK3α), a serine/threonine kinase involved in numerous cellular processes, including metabolism, proliferation, and differentiation. GSK3α is a key component of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK3α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3α by BRD0705 prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription. This compound, being the inactive enantiomer, does not inhibit GSK3α and therefore should not induce these downstream effects.[1] This makes it an ideal negative control for experiments investigating the consequences of GSK3α inhibition.

Data Presentation

The following tables summarize the key quantitative data for the active inhibitor BRD0705, for which this compound serves as a negative control.

| Compound | Target | IC50 | Selectivity | Cell Lines Tested | Effective Concentration Range |

| BRD0705 | GSK3α | 66 nM[2][3] | 8-fold vs GSK3β[2][3] | MOLM13, TF-1, U937, MV4-11, HL-60, NB4[2][3] | 10 - 40 µM[2][3] |

| This compound | Inactive | N/A | N/A | Used alongside BRD0705 | Same as BRD0705 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Diagram

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK3α. BRD0705 inhibits GSK3α, leading to the stabilization of β-catenin. This compound, as a negative control, would not be expected to have this effect.

Caption: GSK3α signaling in the Wnt/β-catenin pathway.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare stock solutions in a suitable solvent such as DMSO.

-

Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of this compound should be equivalent to the concentration of the active compound (BRD0705) being used in the experiment. This typically ranges from 10 to 40 µM for AML cell lines.[2][3]

Protocol 1: Preparation of this compound Stock Solution

-

Determine Required Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM) and the final volume.

-

Calculate Mass: Calculate the mass of this compound required using its molecular weight.

-

Dissolution: Add the appropriate volume of DMSO to the vial of this compound.

-

Solubilization: Vortex or sonicate briefly until the compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Cell Culture Treatment with this compound as a Negative Control

This protocol provides a general workflow for treating adherent or suspension cells with this compound alongside the active compound BRD0705.

Caption: General experimental workflow for using this compound.

Materials:

-

Cultured cells (e.g., MOLM13, U937) in appropriate growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

BRD0705 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (e.g., DMSO)

-

Multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Sterile pipette tips and tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells at a density appropriate for the specific cell line and experiment duration. For adherent cells, allow them to attach overnight.

-

Prepare Treatment Dilutions:

-

Thaw the stock solutions of this compound, BRD0705, and have the vehicle control (DMSO) ready.

-

Prepare working solutions of each compound by diluting the stock solution in a fresh culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Prepare a corresponding dilution of the vehicle control.

-

-

Treatment Application:

-

For the "Vehicle Control" group, add the diluted vehicle control to the designated wells.

-

For the "BRD0705" group, add the diluted BRD0705 working solution.

-

For the "this compound (Negative Control)" group, add the diluted this compound working solution at the same final concentration as BRD0705.

-

-

Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect on cell growth.

-

Western Blotting: To analyze changes in protein expression or phosphorylation status (e.g., p-GSK3α, β-catenin).

-

Quantitative PCR (qPCR): To measure changes in the expression of target genes.

-

Flow Cytometry: For cell cycle analysis or apoptosis assays.

-

Protocol 3: Western Blot Analysis to Confirm Inactivity of this compound

This protocol is designed to specifically demonstrate that this compound does not induce the molecular changes associated with GSK3α inhibition, such as the stabilization of β-catenin.

Procedure:

-

Cell Treatment: Treat cells (e.g., U937) with vehicle, BRD0705, and this compound at an effective concentration (e.g., 20 µM) for a suitable duration (e.g., 24 hours) as described in Protocol 2.

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome:

-

Vehicle Control: Low levels of β-catenin.

-

BRD0705 Treatment: Increased levels of total β-catenin, indicating stabilization.

-

This compound Treatment: β-catenin levels should be comparable to the vehicle control, demonstrating its inactivity.[1]

Conclusion

This compound is an indispensable tool for researchers working with the GSK3α inhibitor BRD0705. Its use as a negative control is critical for validating that the observed cellular and molecular effects are a direct consequence of GSK3α inhibition. By following the protocols and guidelines outlined in these application notes, researchers can confidently design and execute robust experiments to elucidate the role of GSK3α in their biological systems of interest.

References

Application Notes and Protocols for BET Inhibitors in Acute Myeloid Leukemia (AML) Cells

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), have emerged as critical therapeutic targets in AML. BET proteins are "readers" of histone acetylation, playing a pivotal role in transcriptional activation of key oncogenes, including MYC. Inhibition of BET proteins has shown significant anti-leukemic activity in preclinical and clinical studies.

This document provides detailed application notes and experimental protocols for the characterization of BET inhibitors in AML cell lines, with a focus on the well-characterized inhibitor, JQ1. While the specific compound BRD5648 was not found in available literature, the protocols herein are broadly applicable to novel BET inhibitors and degraders.

Mechanism of Action

BET inhibitors, such as JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[1] This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like c-MYC and anti-apoptotic proteins like BCL2.[2][3] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of proliferation in AML cells.[4] More recent developments include Proteolysis Targeting Chimeras (PROTACs), such as dBET6, which induce the degradation of BET proteins via the ubiquitin-proteasome system, offering a potentially more profound and sustained inhibition.

Quantitative Data Summary

The following tables summarize the anti-proliferative effects of the BET inhibitor JQ1 and the BRD4 degrader dBET6 on various AML cell lines.

Table 1: Anti-proliferative Activity of JQ1 in AML Cell Lines

| Cell Line | Subtype | IC50 (nM) | Assay Type | Incubation Time (hours) | Reference |

| Kasumi-1 | t(8;21) | < 250 | AlamarBlue | 72 | [4] |

| SKNO-1 | t(8;21) | < 250 | AlamarBlue | 72 | [4] |

| MOLM-13 | MLL-AF9 | ~500 | AlamarBlue | 72 | [4] |

| MV4-11 | MLL-AF4 | ~500 | AlamarBlue | 72 | [4] |

| EOL-1 | MLL-PTD | Not specified | WST-1 | 24 | [5] |

| HL-60 | N/A | Not specified | CCK-8 | 48 | [6] |

Table 2: Comparative Anti-proliferative Activity of JQ1 and dBET6 in AML Cell Lines

| Cell Line | JQ1 IC50 (nM) | dBET6 IC50 (nM) | Assay Type | Incubation Time (hours) | Reference |

| MOLM-13 | >100 | <10 | ³H-thymidine uptake | 48 | [7] |

| OCI-AML2 | >1000 | ~10 | ³H-thymidine uptake | 48 | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assay (AlamarBlue Assay)

This protocol is for determining the dose-dependent effect of a BET inhibitor on the metabolic activity of AML cells, as a measure of cell viability.

Materials:

-

AML cell lines (e.g., Kasumi-1, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

BET inhibitor (e.g., JQ1)

-

Dimethyl sulfoxide (DMSO, sterile)

-

AlamarBlue reagent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Maintain AML cells in exponential growth phase.

-

Count cells and adjust the density to 2 x 10^5 cells/mL in fresh medium.[4]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the BET inhibitor in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the desired concentrations of the BET inhibitor or vehicle control (DMSO) to the wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[4]

-

-

AlamarBlue Addition and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results as a dose-response curve and determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a BET inhibitor using flow cytometry.

Materials:

-

AML cell lines

-

Complete culture medium

-

BET inhibitor (e.g., JQ1)

-

DMSO

-

FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed AML cells in appropriate culture vessels and treat with the desired concentrations of the BET inhibitor or vehicle control for 24 to 48 hours. For example, treat Kasumi-1 cells with 250 nM JQ1 or MV4-11 cells with 500 nM JQ1 for 48 hours.[4]

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Protocol 3: Western Blot for BRD4 and Downstream Targets

This protocol is for assessing the protein levels of BRD4 and its key downstream targets, c-Myc and BCL2, following treatment with a BET inhibitor or degrader.

Materials:

-

AML cell lines

-

BET inhibitor or degrader (e.g., JQ1, dBET6)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-Myc, anti-BCL2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat AML cells with the compound for the desired time (e.g., 24 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Quantify protein concentration.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

-

Detection:

-

Capture the signal using an imaging system.

-

Use GAPDH or β-actin as a loading control.

-

Signaling Pathways and Visualizations

BRD4 Signaling Pathway in AML